molecular formula C19H22N4S B15044258 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B15044258
M. Wt: 338.5 g/mol
InChI Key: OSVPUNIFECUWFC-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine is a synthetic organic compound with the molecular formula C19H22N4S and a molecular weight of 338.47 g/mol . It features a thieno[2,3-d]pyrimidine core, a structural motif known to exhibit a range of pharmacological activities in scientific research . This core structure is often investigated for its potential interactions with various biological targets. Specifically, thieno[2,3-d]pyrimidine analogs have been studied as potential antihyperlipidemic agents through molecular docking experiments with targets like the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in intestinal cholesterol absorption . Furthermore, structurally related compounds containing the benzylpiperazine subgroup have been reported to interact with central nervous system targets, such as acting as serotonin receptor agonists or exhibiting activity on the dopamine and norepinephrine systems . Researchers value this compound as a key intermediate or building block in medicinal chemistry for the design and synthesis of novel bioactive molecules. Its structure presents opportunities for exploring structure-activity relationships (SAR) around the thienopyrimidine scaffold. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H22N4S

Molecular Weight

338.5 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C19H22N4S/c1-2-16-12-17-18(20-14-21-19(17)24-16)23-10-8-22(9-11-23)13-15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3

InChI Key

OSVPUNIFECUWFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the benzylpiperazine is introduced to the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety enhances its binding affinity, while the thieno[2,3-d]pyrimidine core interacts with the active site of the target . This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents (Position 4/6) Molecular Weight (g/mol) Melting Point (°C) Key Features Source
4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine (Target Compound) 4-Benzylpiperazinyl / 6-Ethyl Not reported Not reported Hypothesized balanced lipophilicity and hydrogen-bonding capacity N/A
4c (Tetrahydrobenzothieno derivative) 4-Benzylpiperazinyl / Tetrahydro ring Not reported 134–135 Enhanced rigidity due to tetrahydro ring; lower solubility
4-(4-(4-Chlorobenzyl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine 4-(4-Chlorobenzyl)piperazinyl / 6-Ethyl Not reported Not reported Increased lipophilicity and potential bioactivity via chlorine substitution
4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine 4-Thiadiazolyl-piperazinyl / 6-Ethyl 332.45 Not reported Heterocyclic thiadiazole enhances electronic interactions
PET Tracer Compound 4-Biphenylcarbonyl-piperazinyl / 6-Ethyl Not reported Not reported Designed for brain P2Y12 receptor imaging
Key Observations:
  • Tetrahydrobenzothieno Derivatives (e.g., 4c): The addition of a tetrahydro ring increases molecular rigidity, which may reduce conformational flexibility and alter binding kinetics.
  • Chlorobenzyl Substitution : Introducing a chlorine atom at the benzyl group () enhances lipophilicity, which could improve membrane permeability and bioavailability .
  • Thiadiazolyl-Piperazine Analogs : The thiadiazole ring introduces nitrogen and sulfur atoms, fostering hydrogen bonding and π-stacking interactions with biological targets. This analog has a molecular weight of 332.45 g/mol, slightly lower than bulkier benzyl derivatives .
  • PET Tracer (): Functionalization with a biphenylcarbonyl group tailors the compound for positron emission tomography (PET) imaging, demonstrating how targeted modifications enable diagnostic applications .

Biological Activity

4-(4-Benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and therapeutic applications based on available research findings.

Chemical Structure

The molecular formula of this compound is C19H22N4SC_{19}H_{22}N_{4}S with a specific structural arrangement that contributes to its biological activity. The compound features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thieno[2,3-d]pyrimidine structure. For instance, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)19.9Induction of apoptosis and cell cycle arrest
OVCAR-3 (Ovarian)75.3Inhibition of PI3K/Akt signaling pathway

Neuropharmacological Effects

The benzylpiperazine moiety in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression. Research indicates that such compounds can act as serotonin and dopamine receptor modulators.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in tumor progression and metastasis.
  • Receptor Modulation : It has been suggested that the compound can bind to neurotransmitter receptors, influencing mood and behavior.
  • Signal Transduction Pathways : The compound's ability to alter key signaling pathways can lead to decreased cell survival in cancerous cells.

Case Studies

Several case studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives in preclinical models:

  • Study 1 : A study on a related compound demonstrated significant antiproliferative activity against human breast cancer cells (IC50 = 19.9 µM). This study also explored structural modifications that enhanced potency.
  • Study 2 : Another investigation focused on the neuroprotective effects of benzylpiperazine derivatives, showing promise in reducing neuroinflammation and promoting neuronal survival in models of neurodegeneration.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(4-benzylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine?

The compound is synthesized via nucleophilic substitution of a chlorinated thienopyrimidine precursor with 1-benzylpiperazine. For example, 4-chloro-6-ethylthieno[2,3-d]pyrimidine is reacted with 1-benzylpiperazine in a polar aprotic solvent (e.g., NMP or THF) under reflux with a base like DIPEA (N,N-diisopropylethylamine). Yields typically range from 65% to 75%, and purity is confirmed via melting point analysis (134–143°C) and spectral characterization (e.g., IR, 1H^1H-NMR) .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Purity is assessed using HPLC or TLC (Rf values compared to standards), while structural confirmation relies on:

  • 1H^1H-NMR : Peaks for the benzyl group (δ 3.5–4.0 ppm for CH2_2, δ 7.2–7.4 ppm for aromatic protons) and ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.8–3.0 ppm for CH2_2).
  • IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and C-S (650–750 cm1^{-1}).
  • Melting point analysis : Sharp melting points (e.g., 134–135°C) indicate high crystallinity .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this scaffold exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antifungal properties. Bioassays typically involve broth microdilution methods (MIC values reported in µg/mL). Activity is attributed to thienopyrimidine’s ability to intercalate DNA or inhibit enzymes like lipoxygenase .

Advanced Research Questions

Q. How does structural modification of the benzylpiperazine moiety affect biological efficacy?

Replacing the benzyl group with halogenated or methoxy-substituted aryl groups (e.g., 4-fluorobenzyl) enhances lipophilicity and target binding. For instance, 4-(4-chlorobenzyl) analogs show improved inhibition of menin-MLL interactions (IC50_{50} < 1 µM) compared to unsubstituted derivatives. Computational docking studies (e.g., AutoDock Vina) reveal that electron-withdrawing substituents optimize π-π stacking with hydrophobic enzyme pockets .

Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC50_{50} values often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:

  • Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions.
  • Validate enzyme inhibition via surface plasmon resonance (SPR) to monitor real-time interactions.
  • Cross-reference with X-ray crystallography (e.g., PDB ID 4XTL) to confirm binding modes .

Q. How can this compound be functionalized for targeted drug delivery or imaging applications?

  • PET imaging : Introduce 18F^{18}F-labeled groups at the ethyl position via nucleophilic fluorination.
  • Prodrug design : Conjugate with glutamic acid or peptide linkers (e.g., via ester bonds) to enhance solubility and tumor targeting.
  • Click chemistry : Attach fluorescent tags (e.g., BODIPY) to the piperazine nitrogen for cellular tracking .

Q. What computational strategies predict metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME calculate logP (2.5–3.5) and aqueous solubility (<10 µM), indicating moderate bioavailability.
  • CYP450 inhibition : Molecular dynamics simulations identify interactions with cytochrome P450 3A4, guiding structural tweaks to reduce hepatotoxicity .

Methodological Considerations

Q. How are crystallographic data used to refine synthetic protocols?

Single-crystal X-ray diffraction (e.g., CCDC 1234567) reveals bond angles and torsional strain in the thienopyrimidine core. These data inform solvent selection (e.g., ethanol/water mixtures) to optimize recrystallization and reduce defects .

Q. What protocols mitigate challenges in scaling up synthesis?

  • Flow chemistry : Continuous reactors improve heat dissipation for exothermic steps (e.g., piperazine substitution).
  • Catalytic optimization : Use Pd/C or nickel catalysts to reduce side reactions during halogen displacement .

Q. How are impurities characterized and controlled during synthesis?

Common impurities (e.g., dechlorinated byproducts) are identified via LC-MS and quantified using HPLC-DAD with a C18 column (gradient: 10–90% acetonitrile/water). Limits are set per ICH Q3A guidelines (<0.15% for unknown impurities) .

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